2-Ethyl-1-pentylbenzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

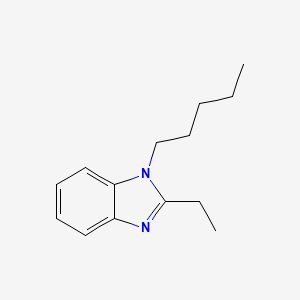

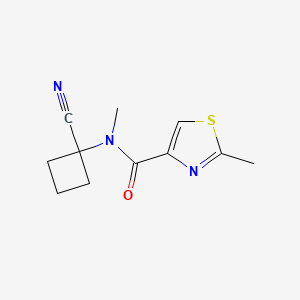

2-Ethyl-1-pentylbenzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structure is related to the benzimidazole derivatives discussed in the research. Benzimidazole derivatives are known for their biological activities, including antiprotozoal and antibacterial properties, as indicated by the studies on similar compounds .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the reaction of substituted 1,2-phenylenediamine with various reagents. In the first paper, a series of benzimidazole derivatives were synthesized starting from properly substituted 1,2-phenylenediamine, which suggests a similar approach could be used for synthesizing this compound . The third paper describes the synthesis of a related compound, 1-(pyridine-3-methyl) 2-ethylbenzimidazole, by reacting 2-ethylbenzimidazole with 3-chloromethylpyridine . This provides insight into possible synthetic routes that could be adapted for this compound.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The second paper provides information on the coordination of a related compound, 2-amino-1-ethylbenzimidazole, in metal complexes, where it is coordinated through the endocyclic nitrogen atom . This suggests that the molecular structure of this compound would also feature similar coordination properties due to the presence of the benzimidazole core.

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions, often involving their nitrogen atoms. The papers do not provide specific reactions for this compound, but the antibacterial activity study of a related compound indicates that these derivatives can undergo reactions that enhance their biological activity . The first paper also implies that substitutions on the benzimidazole ring can significantly affect the chemical reactivity and biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on the substituents attached to the core structure. The first paper indicates that the novel compounds tested exhibited strong antiprotozoal activity, suggesting that their physical and chemical properties are conducive to biological activity . The third paper's focus on the antibacterial activity of a related compound further supports the notion that the physical and chemical properties of these derivatives are important for their function as bioactive molecules .

Scientific Research Applications

1. Structural Modeling and Active Site Analysis

2-Hydroxymethyl-1-pentylbenzimidazole has been studied as a model for the active sites of hydrolytic metalloenzymes. Its crystal structure, when crystallized with 1,4-dioxane, shows hydrogen bonding into dimers, which provides insights into enzyme functioning (Aubry et al., 1995).

2. Antitubercular Activity

The phenoxyalkylbenzimidazole series, which includes compounds like 2-ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole, has been evaluated for its antitubercular activity. Certain compounds in this series demonstrated potent activity against Mycobacterium tuberculosis, indicating their potential as antitubercular agents (Chandrasekera et al., 2015).

3. Antimicrobial and Enzyme Inhibitory Activities

Benzimidazole derivatives have been investigated for their antimicrobial activities and enzyme inhibition potential. Studies have identified compounds that show significant inhibitory effects on enzymes like acetylcholinesterase and monoamine oxidase, and also display antimicrobial properties, which could be beneficial in treating inflammatory diseases (Can et al., 2017).

4. In Vitro Studies and Disease Modeling

Benzimidazole compounds have been studied for their effects on biological processes like heme synthesis and viral multiplication. These studies provide insights into the mechanisms of diseases and potential therapeutic approaches (Abbott & Dodson, 1954).

Mechanism of Action

Target of Action

Benzimidazole derivatives, which 2-ethyl-1-pentylbenzimidazole is a part of, have been reported to exhibit diverse pharmacological activities . They have been found to interact with various targets, including enzymes and receptors, involved in critical biological processes .

Mode of Action

Benzimidazole derivatives are known to interact with their targets, leading to changes in cellular functions . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

Biochemical Pathways

Benzimidazole derivatives have been reported to influence various biochemical pathways, contributing to their diverse pharmacological activities .

Pharmacokinetics

Benzimidazole derivatives are known for their increased stability, bioavailability, and significant biological activity .

Result of Action

Benzimidazole derivatives have been reported to exhibit cytotoxic effects on cancer cells . They have been found to induce apoptosis and inhibit cellular oxidative stress .

Action Environment

The safety data sheet of benzimidazole suggests that it should be handled with care, avoiding release to the environment .

Future Directions

Benzimidazole and its derivatives have been intensively studied for their potential as a new generation of anticancer agents . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure . This is the most popular method to promote new drugs to treat cancer .

properties

IUPAC Name |

2-ethyl-1-pentylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-3-5-8-11-16-13-10-7-6-9-12(13)15-14(16)4-2/h6-7,9-10H,3-5,8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJULDONVALVKNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2N=C1CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3003965.png)

![7-azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B3003967.png)

![[1-(3-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B3003972.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine](/img/structure/B3003973.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B3003975.png)

![1-[1-(Methoxymethyl)cyclopent-3-en-1-yl]ethanone](/img/structure/B3003977.png)

![2-{2-[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3003978.png)

![N-Methyl-N-[2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B3003979.png)